Tert-butyl 5-ethynylindoline-1-carboxylate
Description
Tert-butyl 5-ethynylindoline-1-carboxylate (molecular formula: C₁₅H₁₇NO₂, molecular weight: 243.13 Da) is an indoline derivative featuring a tert-butyl carbamate protective group at the 1-position and an ethynyl substituent at the 5-position. The ethynyl group confers unique reactivity, enabling applications in click chemistry, Sonogashira couplings, and other alkyne-mediated transformations.
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl 5-ethynyl-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-5-11-6-7-13-12(10-11)8-9-16(13)14(17)18-15(2,3)4/h1,6-7,10H,8-9H2,2-4H3 |
InChI Key |
VUKVJTRSPIJTKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-ethynylindoline-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indoline and tert-butyl bromoacetate.
Formation of Indoline Derivative: The indoline is first reacted with tert-butyl bromoacetate under basic conditions to form tert-butyl indoline-1-carboxylate.
Ethynylation: The tert-butyl indoline-1-carboxylate is then subjected to ethynylation using an ethynylating agent such as ethynyl magnesium bromide or ethynyl lithium.
Purification: The final product, this compound, is purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-ethynylindoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Indole derivatives with oxidized functional groups.
Reduction: Tert-butyl 5-ethylindoline-1-carboxylate.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 5-ethynylindoline-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 5-ethynylindoline-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in covalent bonding with active sites, while the indoline ring provides structural stability and specificity. The compound may modulate signaling pathways and biochemical processes, leading to its observed effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Halogen-Substituted Derivatives
Tert-butyl 5-bromoindoline-1-carboxylate (CAS 261732-38-1):
- Substituent : Bromine at the 5-position.
- Key Differences : Bromine’s higher atomic mass (79.9 Da) increases molecular weight compared to ethynyl (25.03 Da). Bromo derivatives are pivotal in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), whereas ethynyl groups enable alkyne-specific reactions .
- Similarity Score : 0.77 (structural similarity) .
Tert-butyl 5-chloro-1H-indazole-1-carboxylate (CAS 1337880-35-9):
- Substituent : Chlorine on an indazole core (vs. indoline).
- Key Differences : Indazole’s bicyclic nitrogen arrangement enhances aromatic stability. Chlorine’s electronegativity alters electronic properties, favoring electrophilic substitutions. Ethynyl’s linear geometry contrasts with chlorine’s steric bulk .
Amino and Methoxy Derivatives
- Tert-butyl 5-aminoindoline-1-carboxylate (CAS HR426297): Substituent: Amino group at the 5-position. Key Differences: The amino group (–NH₂) enhances nucleophilicity, enabling amidation or diazotization. Ethynyl’s sp-hybridized carbon offers orthogonal reactivity for cycloadditions . Molecular Weight: 234.29 Da (vs. 243.13 Da for the ethynyl analog) .
- Tert-butyl 5-methoxy-6-nitroindoline-1-carboxylate (CAS 1823508-93-5): Substituents: Methoxy (–OCH₃) and nitro (–NO₂) groups. Key Differences: Methoxy groups donate electron density via resonance, while nitro groups are electron-withdrawing. These substituents influence regioselectivity in aromatic substitutions, unlike the ethynyl group’s role in metal-catalyzed couplings .
Stability and Handling
- Protective Group Stability : The tert-butyl carbamate group enhances stability against nucleophiles and bases in all analogs, as evidenced by their use in multi-step syntheses (e.g., mesylation in ).
- Ethynyl-Specific Instability : The ethynyl group may decompose under strong acidic or oxidative conditions, unlike bromo or methoxy substituents.
Physicochemical Properties
| Property | 5-Ethynylindoline Derivative | 5-Bromoindoline Derivative | 5-Aminoindoline Derivative |
|---|---|---|---|
| Molecular Weight (Da) | 243.13 | ~300 (estimated) | 234.29 |
| Boiling/Melting Point | Not reported | Not reported | Not reported |
| Solubility | Likely polar aprotic solvents | Similar to ethynyl analog | Enhanced solubility in H₂O |
Biological Activity
Tert-butyl 5-ethynylindoline-1-carboxylate (TBEIC) is a compound of interest in medicinal chemistry due to its potential biological activities. This detailed article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
TBEIC is an indole derivative characterized by the following properties:
- Molecular Formula : C₁₅H₁₅NO₂
- Molecular Weight : Approximately 241.29 g/mol
- Density : About 1.0 g/cm³
- Boiling Point : 358.9 °C at 760 mmHg
The presence of the ethynyl group and the carboxylate functionality contributes to its reactivity and biological potential.
The biological activity of TBEIC is primarily attributed to its interaction with various molecular targets in biological systems:
- Target Interactions : TBEIC may interact with specific enzymes or receptors, modulating their activity. Indole derivatives are known for their ability to inhibit specific pathways involved in disease processes, particularly in cancer biology.
- Biochemical Pathways : The compound influences several biochemical pathways, including those related to cell proliferation and apoptosis. Its structure allows it to affect signaling pathways critical for tumor growth and metastasis .
- Anticancer Properties : Research indicates that TBEIC exhibits significant anticancer activity, potentially through the inhibition of key enzymes involved in cancer progression. This makes it a candidate for further drug development.
Biological Activities
TBEIC has been studied for various biological activities:
Case Studies and Research Findings
Several studies have investigated the biological activity and pharmacological potential of TBEIC:
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